2-Heptylthiophene

Stretchable Electronics Conjugated Polymers Mechanical Compliance

2-Heptylthiophene (CAS 18794-78-0) is a monomeric alkylthiophene derivative, featuring a five-membered thiophene ring substituted at the 2-position with a linear n-heptyl (C7) chain. Its molecular formula is C₁₁H₁₈S, with a molecular weight of approximately 182.33 g/mol.

Molecular Formula C11H18S
Molecular Weight 182.33 g/mol
CAS No. 18794-78-0
Cat. No. B097192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptylthiophene
CAS18794-78-0
Molecular FormulaC11H18S
Molecular Weight182.33 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=CS1
InChIInChI=1S/C11H18S/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9-10H,2-6,8H2,1H3
InChIKeyFGGZOCMVJAJPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptylthiophene (CAS 18794-78-0): Monomer for Solution-Processable Semiconducting Polymers and Organic Electronics


2-Heptylthiophene (CAS 18794-78-0) is a monomeric alkylthiophene derivative, featuring a five-membered thiophene ring substituted at the 2-position with a linear n-heptyl (C7) chain [1]. Its molecular formula is C₁₁H₁₈S, with a molecular weight of approximately 182.33 g/mol . This compound serves as a critical building block for the synthesis of π-conjugated polymers, most notably poly(3-heptylthiophene) (P3HpT), and for the creation of more complex thiophene-based oligomers [2]. The primary value of 2-heptylthiophene lies in its ability to impart specific solution processability and tunable solid-state properties to the resulting polymeric materials, enabling applications in organic field-effect transistors (OFETs) [2] and organic solar cells (OSCs) [3].

The Heptyl Side Chain: Why 2-Heptylthiophene Cannot Be Arbitrarily Swapped with Other Alkylthiophenes


In the design of conjugated polymers for organic electronics, the length of the alkyl side chain is not an arbitrary choice but a critical molecular parameter that directly dictates the material's mechanical compliance and charge transport capabilities [1]. Simple substitution of 2-heptylthiophene with its shorter-chain analog (e.g., 2-hexylthiophene) or longer-chain analog (e.g., 2-octylthiophene) leads to a fundamental and often detrimental shift in key performance metrics. This is because the alkyl side chain length modulates a core trade-off: increasing the side chain length enhances mechanical flexibility and processability by reducing the polymer's glass transition temperature (Tg) and tensile modulus, but simultaneously disrupts π-π stacking between polymer backbones, which reduces charge carrier mobility [2]. The heptyl (C7) chain has been empirically identified as a critical length that balances this trade-off, providing significantly improved mechanical ductility compared to the benchmark hexyl (C6) chain, while retaining adequate electronic performance for many applications [1]. Therefore, for applications requiring both solution processability and mechanical robustness, the heptyl chain is a strategically selected and non-interchangeable component.

Quantitative Differentiation of 2-Heptylthiophene: Evidence for Material Selection in Flexible and Stretchable Electronics


Poly(3-heptylthiophene) Exhibits 400% Greater Tensile Elasticity than the P3HT Benchmark

Polymers derived from 2-heptylthiophene (poly(3-heptylthiophene), P3HpT) demonstrate a dramatic increase in mechanical ductility compared to those derived from 2-hexylthiophene (poly(3-hexylthiophene), P3HT). This is a direct consequence of the longer heptyl side chain disrupting backbone crystallinity and lowering the glass transition temperature [1]. This mechanical advantage is critical for applications in wearable and flexible electronics where the benchmark material, P3HT, is too brittle.

Stretchable Electronics Conjugated Polymers Mechanical Compliance

Charge Carrier Mobility in P3HpT: Balancing Mechanical and Electronic Performance

While poly(3-heptylthiophene) (P3HpT) gains significantly in mechanical compliance, this comes at a predictable cost to charge carrier mobility. Studies show that the OFET mobility of P3HpT is approximately an order of magnitude lower than that of the more rigid and crystalline P3HT [1]. This quantifies the fundamental trade-off and defines the application space where the heptyl chain is the optimal choice.

Organic Field-Effect Transistors (OFETs) Charge Transport Poly(3-alkylthiophene)s

Photovoltaic Performance of P3HpT: Comparable Efficiency with Enhanced Mechanical Robustness

Despite its lower OFET mobility, the performance of P3HpT in bulk heterojunction solar cells is remarkably close to that of P3HT. When blended with the fullerene acceptor PC₆₁BM, P3HpT-based devices achieve a power conversion efficiency (PCE) of 2.3% ± 0.2%, which is 92% of the efficiency achieved by a P3HT-based reference device fabricated and tested under identical conditions [1]. This demonstrates that the P3HpT:PC₆₁BM blend maintains effective charge separation and transport pathways.

Organic Solar Cells (OSCs) Bulk Heterojunction Poly(3-alkylthiophene)s

Gas Sensor Sensitivity Doubles with Increased Alkyl Chain Length (Class-Level Inference for Heptyl)

A comprehensive study on the effect of alkyl side-chain length on gas-sensing performance demonstrates that sensitivity is directly correlated with side-chain length. This study shows that a P3DDT (C12) sensor exhibits approximately twice the sensitivity of a P3HT (C6) sensor toward NO₂ gas . This class-level trend suggests that a polymer derived from 2-heptylthiophene (C7) would exhibit intermediate sensitivity between the C6 and C8 (P3OT) polymers, offering a balance between enhanced sensing performance and acceptable charge transport.

Gas Sensors Alkyl Side-Chain Engineering Poly(3-alkylthiophene)s (P3ATs)

Comparative Physical Property Data for 2-Heptylthiophene and Closest Analogs

The fundamental physical properties of 2-heptylthiophene differ from its C6 and C8 analogs, directly impacting its handling and processing in a laboratory setting. Key differences include a higher boiling point and flash point, which can be relevant for specific synthetic protocols or purification methods. The estimated water solubility, while low for all three, also varies systematically with the alkyl chain length [1][2].

Monomer Properties Material Processing Solubility

Optimized Application Scenarios for 2-Heptylthiophene Based on Quantified Evidence


Mechanically Robust and Stretchable Organic Solar Cells

When developing organic solar cells (OSCs) for wearable or deformable applications, the brittleness of the standard electron donor polymer, P3HT, is a major failure point. Evidence shows that substituting 2-heptylthiophene for 2-hexylthiophene to synthesize the donor polymer P3HpT results in a 5-fold reduction in tensile modulus [1] while retaining 92% of the P3HT-based cell's power conversion efficiency [2]. This scenario explicitly prioritizes mechanical compliance over maximal PCE, making 2-heptylthiophene the scientifically justified monomer choice for flexible/stretchable OSCs.

Flexible Organic Field-Effect Transistors (OFETs) in Low-Mobility, High-Flexibility Regimes

In OFET applications where high charge carrier mobility is not the sole performance criterion, the use of 2-heptylthiophene is a strategic decision. The derived polymer P3HpT exhibits a mobility of ~2.0 × 10⁻⁴ cm² V⁻¹ s⁻¹ [2], which is an order of magnitude lower than P3HT. Therefore, the compound is best suited for OFETs in systems where the transistor's primary function is switching or sensing, and the mechanical integrity and flexibility of the device under strain are the critical requirements. It is not the material of choice for high-frequency logic circuits.

Gas Sensors with Enhanced Sensitivity Through Side-Chain Engineering

Class-level evidence from studies on poly(3-alkylthiophene)s (P3ATs) demonstrates a clear trend of increasing gas sensor sensitivity with increasing alkyl side-chain length. A sensor based on a C12 polymer exhibited twice the sensitivity of a C6 polymer to NO₂ . This positions 2-heptylthiophene as an ideal monomer for creating P3HpT-based gas sensors that are expected to offer a tangible sensitivity improvement over the common P3HT benchmark, while maintaining better charge transport characteristics than sensors made from longer-chain (C8, C10, C12) polymers. This makes it a strategic intermediate choice for optimizing sensor performance.

Synthesis of Block Copolymers and Functionalized Polythiophenes for Tunable Materials

2-Heptylthiophene serves as a critical monomeric building block for creating advanced polymeric architectures, including block copolymers and functionalized polythiophenes [2]. Its value lies in its ability to be polymerized via controlled methods like Kumada Catalyst-Transfer Polymerization (KCTP). This allows researchers to synthesize well-defined polymers, including block copolymers with segments of P3HpT and other semiconducting or insulating blocks. This application scenario is for material scientists aiming to fine-tune the optoelectronic and mechanical properties of a material by precisely controlling its polymer structure, where 2-heptylthiophene is a key reagent for creating a 'medium-flexibility' block.

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